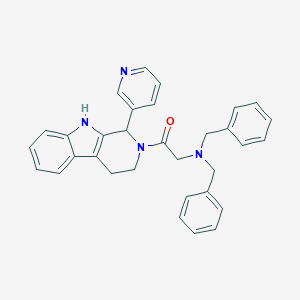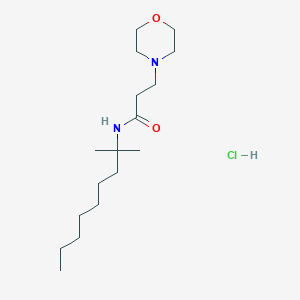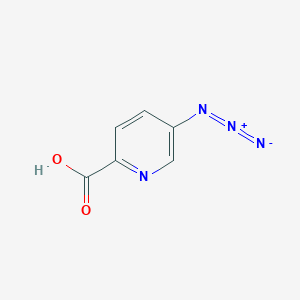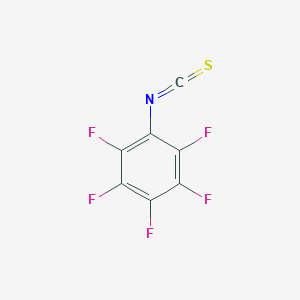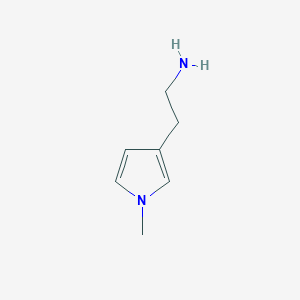
1H-Pyrrole-3-ethanamine, 1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-ethanamine, 1-methyl-, also known as 1-Methyl-1H-pyrrole-3-ethanamine, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive drug that has been studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-ethanamine, 1-methyl- involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects. Additionally, it has been found to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1H-Pyrrole-3-ethanamine, 1-methyl- are largely dependent on its interaction with the serotonin receptor and the resulting increase in neurotransmitter levels in the brain. These effects include an increase in mood, arousal, and attention, as well as a decrease in anxiety and depression. However, the drug can also have negative effects such as insomnia, agitation, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Pyrrole-3-ethanamine, 1-methyl- in lab experiments is its potent and selective agonist activity at the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, the drug's psychoactive effects and potential for addiction can make it difficult to use in certain experiments, and caution must be taken to ensure proper handling and disposal.
Direcciones Futuras
There are several future directions for the study of 1H-Pyrrole-3-ethanamine, 1-methyl-. One area of interest is the development of more selective agonists of the serotonin receptor that can be used to study the specific roles of different subtypes of the receptor. Additionally, the drug's potential for use in the treatment of various neurological disorders warrants further investigation, particularly in the development of new therapeutic agents that can target the serotonin receptor more specifically and effectively. Finally, the drug's potential for abuse and addiction highlights the need for further research into its mechanisms of action and potential side effects.
Métodos De Síntesis
The synthesis of 1H-Pyrrole-3-ethanamine, 1-methyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1H-Pyrrole-3-carboxaldehyde with methylamine in the presence of a reducing agent. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-ethanamine, 1-methyl- has been studied extensively for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a potent agonist of the serotonin receptor, which plays a crucial role in regulating mood, sleep, and appetite. Additionally, it has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Propiedades
Número CAS |
103717-87-9 |
|---|---|
Nombre del producto |
1H-Pyrrole-3-ethanamine, 1-methyl- |
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-(1-methylpyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h3,5-6H,2,4,8H2,1H3 |
Clave InChI |
PSMPVEPHSSCVTM-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)CCN |
SMILES canónico |
CN1C=CC(=C1)CCN |
Sinónimos |
1H-Pyrrole-3-ethanamine,1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



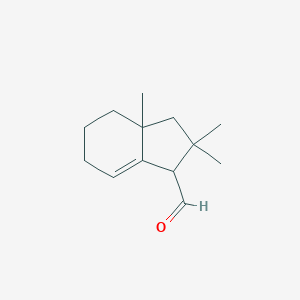
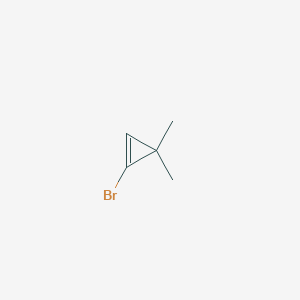

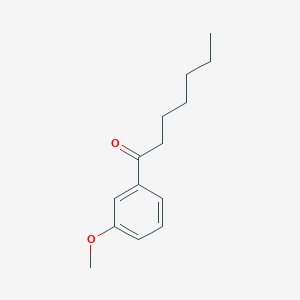
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
